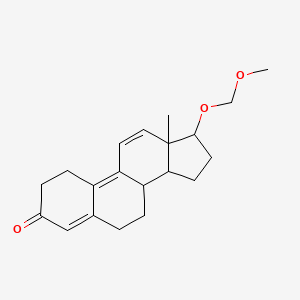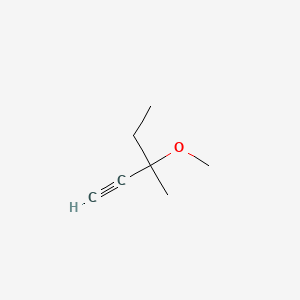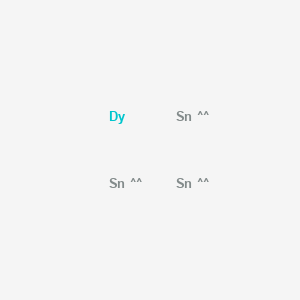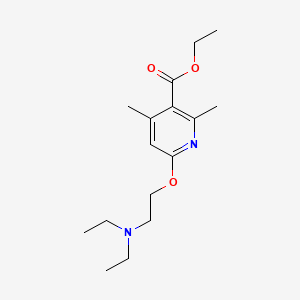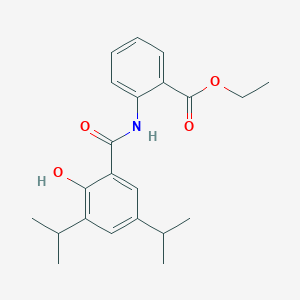![molecular formula C12H15NO4 B14708659 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene CAS No. 23023-08-7](/img/structure/B14708659.png)
1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzene, featuring two methoxy groups and a nitrobutenyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene typically involves the nitration of a suitable precursor, such as 1,2-dimethoxybenzene, followed by the introduction of the nitrobutenyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-nitrobenzene: Lacks the butenyl side chain, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: Contains a fluorine atom, which can alter its chemical and biological properties.
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but without the nitro group, affecting its reactivity and applications.
Uniqueness
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene is unique due to the presence of both methoxy and nitrobutenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
23023-08-7 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO4/c1-4-10(13(14)15)7-9-5-6-11(16-2)12(8-9)17-3/h5-8H,4H2,1-3H3/b10-7- |
Clé InChI |
NRBCNHBQBWHAJU-YFHOEESVSA-N |
SMILES isomérique |
CC/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |
SMILES canonique |
CCC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)



